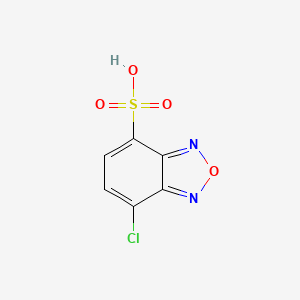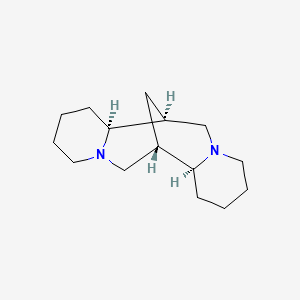
beta-Isosparteine
Descripción general
Descripción
Beta-Isosparteine is a natural product found in various plants, including Bolusanthus speciosus, Ulex airensis, and other organisms. It belongs to the class of quinolizidine alkaloids and has been isolated from several members of the FABACEAE family, such as Lupinus, Spartium, and Cytisus. Historically, it has been used for its oxytocic properties (stimulating uterine contractions) and as an anti-arrhythmia agent. Additionally, it has been of interest as an indicator of CYP2D6 genotype .
Molecular Structure Analysis
The molecular formula of beta-Isosparteine is C15H26N2 , with a molecular weight of approximately 234.38 g/mol . Its 2D and 3D structures reveal a tetracyclic framework, characteristic of quinolizidine alkaloids. The compound adopts a 7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane configuration. The stereochemistry plays a crucial role in its biological interactions and pharmacokinetics .
Aplicaciones Científicas De Investigación
Total Synthesis
Beta-Isosparteine has been used in the total synthesis of various alkaloids. It was prepared in a stereocontrolled fashion from a common tetraoxobispidine precursor . This process involved a two-directional synthetic sequence composed of four reactions: double addition of allylmagnesium bromide, ring-closing olefin metathesis (RCM), hydrogenation, and borane mediated reduction .
Alkaloid Identification
Beta-Isosparteine is one of the alkaloids identified in the seeds of Ammopiptanthus mongolica . The chemical structures of five alkaloids, including beta-Isosparteine, were identified by 1H nuclear magnetic resonance (NMR) and electron ionization mass spectrum (EIMS) .
Enantioselective Synthesis
Beta-Isosparteine has been used in the enantioselective synthesis of 3,3-Disubstituted Piperidine Derivatives . This process involves the use of enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams .
Chelation-Assisted Substrate Control
Beta-Isosparteine has been used in chelation-assisted substrate-controlled asymmetric lithiation-allylboration of chiral carbamate 1,2,4-butanetriol acetonide .
Synthesis of Marine Alkaloid Perophoramidine
Beta-Isosparteine has been used in the synthesis of the marine alkaloid perophoramidine . The strategy relies on a Suzuki-Miyaura coupling to form a substituted tetrahydropyridine core .
Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams
Beta-Isosparteine has been used in the alkylation of phenylglycinol-derived oxazolopiperidone lactams . This process involves the enantioselective synthesis of β-substituted piperidines .
Propiedades
IUPAC Name |
(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179627 | |
| Record name | beta-Isosparteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Isosparteine | |
CAS RN |
24915-04-6, 90-39-1, 446-95-7 | |
| Record name | (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Isosparteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Isosparteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Isosparteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sparteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ISOSPARTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of beta-Isosparteine?
A1: Beta-Isosparteine is a tetracyclic quinolizidine alkaloid. While its exact molecular formula and weight are not provided in the given abstracts, its structure can be deduced from its name and relation to sparteine. It is a stereoisomer of sparteine, with a different spatial arrangement of atoms. [] Spectroscopic data like IR analysis is available for related compounds like sparteine, which aids in characterizing these alkaloids. []
Q2: How does the structure of beta-Isosparteine compare to similar compounds in terms of activity?
A2: Studies comparing (-)-sparteine with its diastereomers, (-)-alpha-isosparteine and (+)-beta-isosparteine, in enantioselective oxidation reactions revealed that the C(2)-symmetric beta-Isosparteine was a less effective ligand than the C(1)-symmetric (-)-sparteine. This suggests that the specific spatial arrangement of atoms in these molecules significantly impacts their ability to interact with metals and catalyze reactions. []
Q3: What are the known natural sources of beta-Isosparteine?
A4: Beta-Isosparteine has been identified in several plant species within the Lupinus genus. It has been isolated and identified in Lupinus argenteus var. stenophyllus. [] Additionally, studies have identified beta-Isosparteine alongside other alkaloids like (-)-7-hydroxy-beta-isosparteine and 10,17-dioxo-beta-isosparteine in Lupinus sericeus. [, , ]
Q4: What analytical methods are used to identify and characterize beta-Isosparteine?
A6: Several analytical techniques have been employed to identify and characterize beta-Isosparteine in plant extracts. Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) provide preliminary insights into the alkaloid composition. [] Further confirmation and structural information can be obtained using more sophisticated methods like GLC coupled with Mass Spectrometry (GLC-MS) and Infrared (IR) spectroscopy. [] These techniques allow researchers to distinguish beta-Isosparteine from other alkaloids and characterize its unique structural features.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



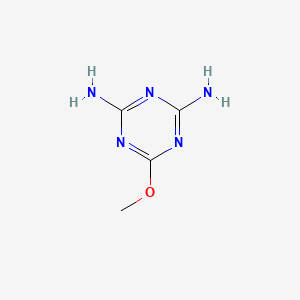
![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)



![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
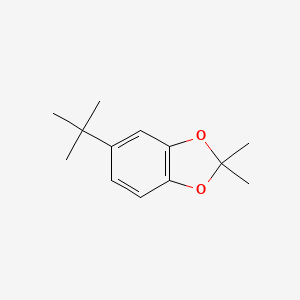
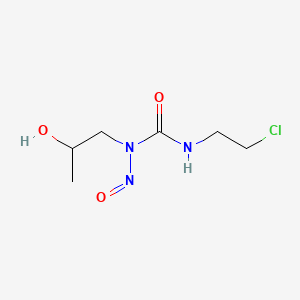

![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)


